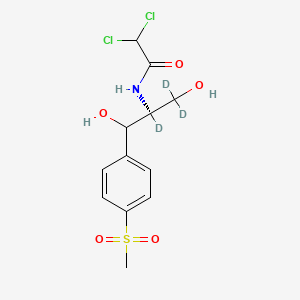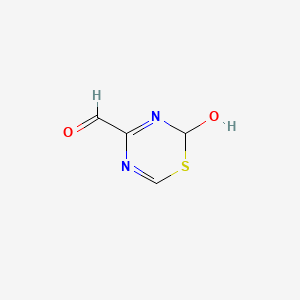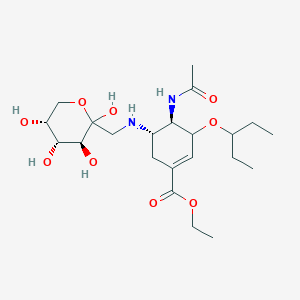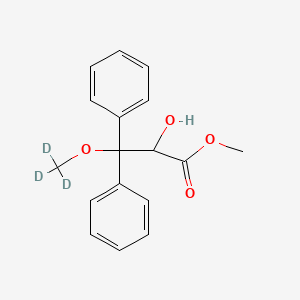![molecular formula C96H146N8O8 B13837897 6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13837897.png)
6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine is a phthalocyanine derivative known for its unique structural and electronic properties. This compound is characterized by the presence of eight octyloxy groups attached to the phthalocyanine core, which significantly influences its solubility and liquid crystalline behavior . Phthalocyanines are a class of macrocyclic compounds that have gained attention due to their applications in various fields such as materials science, electronics, and medicine.
Métodos De Preparación
The synthesis of 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine typically involves the reaction of phthalonitrile derivatives with appropriate alkoxy substituents. One common method includes the reaction of 4,5-dichlorophthalonitrile with octanol in the presence of a base to form the corresponding phthalonitrile derivative, which is then cyclotetramerized to yield the desired phthalocyanine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecular architectures. In biology and medicine, it has been studied for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation . In industry, this compound is utilized in the development of organic semiconductors and liquid crystalline materials .
Mecanismo De Acción
The mechanism of action of 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine involves its interaction with molecular targets and pathways within cells. Upon light irradiation, the compound can generate reactive oxygen species, leading to oxidative stress and cell damage. This property is particularly useful in photodynamic therapy, where the compound selectively targets and destroys cancer cells . The molecular targets and pathways involved in this process include cellular membranes, proteins, and nucleic acids.
Comparación Con Compuestos Similares
2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine can be compared with other phthalocyanine derivatives such as 2,3,9,10,16,17,23,24-octakis(3-phenoxyphenoxy)phthalocyanine and 2,3,9,10,16,17,23,24-octakis(hexylsulfonyl)phthalocyanine . These compounds share similar core structures but differ in their peripheral substituents, which influence their solubility, electronic properties, and applications. The unique octyloxy groups in 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine enhance its solubility and liquid crystalline behavior, making it particularly suitable for applications in organic electronics and materials science .
Propiedades
Fórmula molecular |
C96H146N8O8 |
|---|---|
Peso molecular |
1540.2 g/mol |
Nombre IUPAC |
6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C96H146N8O8/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5/h65-72H,9-64H2,1-8H3,(H2,97,98,99,100,101,102,103,104) |
Clave InChI |
URYRXSHEJQXAAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC2=C3NC(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=N6)N=C8C9=CC(=C(C=C9C(=N3)N8)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


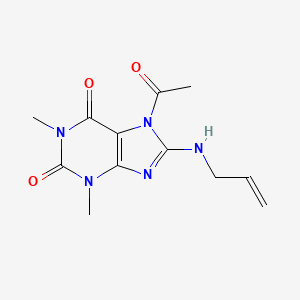

![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
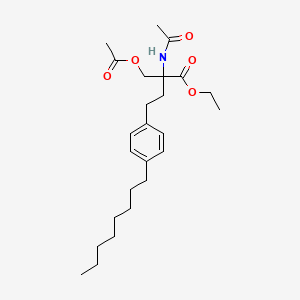
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
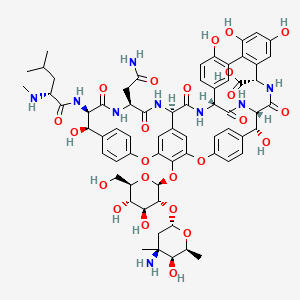
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
